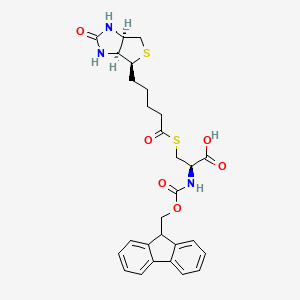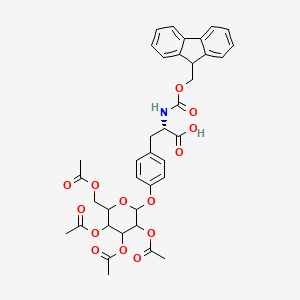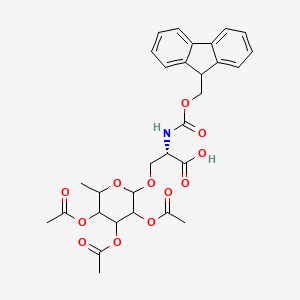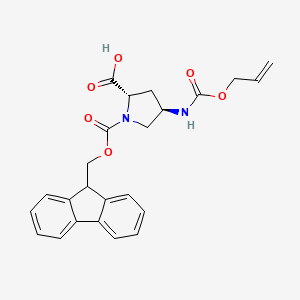
(4R)-1-Fmoc-4-(allyloxycarbonylamino)-L-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R)-1-Fmoc-4-(allyloxycarbonylamino)-L-proline is a derivative of proline, an amino acid that plays a crucial role in the structure and function of proteins. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an allyloxycarbonyl (Alloc) group attached to the proline backbone. These modifications make it a valuable intermediate in peptide synthesis and other chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1-Fmoc-4-(allyloxycarbonylamino)-L-proline typically involves multiple steps, starting from L-proline. The key steps include:
Protection of the Amino Group: The amino group of L-proline is protected using the Fmoc group. This is usually achieved by reacting L-proline with Fmoc-Cl in the presence of a base such as sodium carbonate.
Introduction of the Alloc Group: The protected proline is then reacted with allyl chloroformate to introduce the Alloc group. This step requires a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(4R)-1-Fmoc-4-(allyloxycarbonylamino)-L-proline undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc and Alloc groups can be selectively removed under specific conditions. Fmoc deprotection is typically achieved using piperidine, while Alloc deprotection requires palladium catalysts.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the allyloxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in DMF (dimethylformamide).
Alloc Deprotection: Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) in the presence of a nucleophile like morpholine.
Major Products Formed
The major products formed from these reactions include deprotected proline derivatives and substituted proline compounds, which are valuable intermediates in further chemical synthesis.
科学研究应用
(4R)-1-Fmoc-4-(allyloxycarbonylamino)-L-proline has a wide range of applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.
Medicinal Chemistry: The compound is employed in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: It serves as a linker in the conjugation of biomolecules, facilitating the study of protein-protein interactions and other biological processes.
Material Science: The compound is used in the design of novel materials with specific properties, such as hydrogels and nanomaterials.
作用机制
The mechanism of action of (4R)-1-Fmoc-4-(allyloxycarbonylamino)-L-proline is primarily related to its role as a protecting group in peptide synthesis. The Fmoc and Alloc groups protect the amino and carboxyl groups of proline, respectively, preventing unwanted side reactions during peptide chain elongation. The selective deprotection of these groups allows for the stepwise assembly of peptides with high precision.
相似化合物的比较
Similar Compounds
(4R)-1-Fmoc-4-(tert-butoxycarbonylamino)-L-proline: Similar to the target compound but with a tert-butoxycarbonyl (Boc) group instead of an Alloc group.
(4R)-1-Fmoc-4-(methoxycarbonylamino)-L-proline: Contains a methoxycarbonyl group instead of an Alloc group.
Uniqueness
(4R)-1-Fmoc-4-(allyloxycarbonylamino)-L-proline is unique due to the presence of the Alloc group, which provides distinct reactivity and deprotection conditions compared to other protecting groups. This makes it particularly useful in specific synthetic applications where selective deprotection is required.
属性
IUPAC Name |
(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(prop-2-enoxycarbonylamino)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6/c1-2-11-31-23(29)25-15-12-21(22(27)28)26(13-15)24(30)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h2-10,15,20-21H,1,11-14H2,(H,25,29)(H,27,28)/t15-,21+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGCPQRUOSTFEF-VFNWGFHPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)N[C@@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(hydroxymethyl)-6-[[3-hydroxy-4,4,10-trimethyl-17-[(E)-oct-5-en-2-yl]-2,3,5,6,7,8,9,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]oxan-3-ol](/img/structure/B8075030.png)
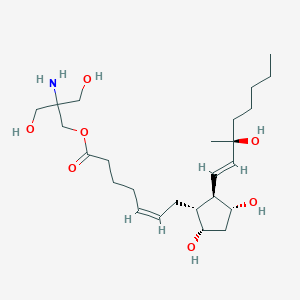
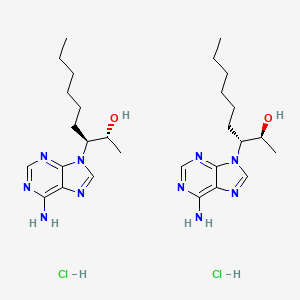
![L-Alanine, 3-[(aminoiminomethyl)amino]-, monohydrochloride](/img/structure/B8075049.png)
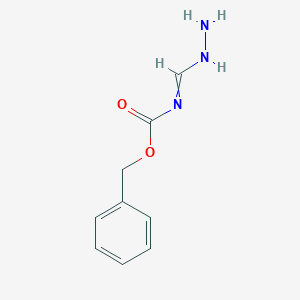
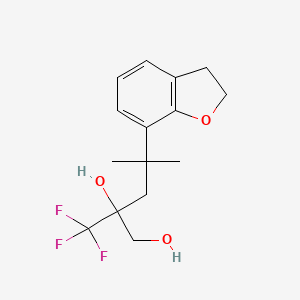
![2-[4-(1,1-Difluoroethyl)-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8075067.png)
![1-(2,2,2-Trifluoroethyl)-N-[1-(2,2,2-trifluoroethyl)-4-piperidyl]piperidin-4-amine hydrochloride](/img/structure/B8075072.png)
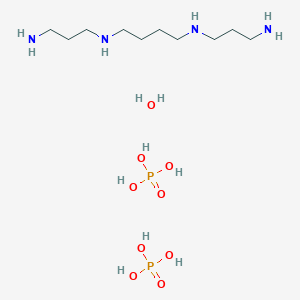
![Diallyl 2-[2-(1,3-dioxoisoindolin-2-yl)ethyl]propanedioate](/img/structure/B8075084.png)
![S-[4-(2-Methylpyrazol-3-yl)phenyl] ethanethioate](/img/structure/B8075097.png)
